5-Fluorocytidine

Catalog No.
S702603
CAS No.
2341-22-2
M.F
C9H12FN3O5
M. Wt
261.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Fluorocytidine

CAS Number

2341-22-2

Product Name

5-Fluorocytidine

IUPAC Name

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidin-2-one

Molecular Formula

C9H12FN3O5

Molecular Weight

261.21 g/mol

InChI

InChI=1S/C9H12FN3O5/c10-3-1-13(9(17)12-7(3)11)8-6(16)5(15)4(2-14)18-8/h1,4-6,8,14-16H,2H2,(H2,11,12,17)/t4-,5-,6-,8-/m1/s1

InChI Key

STRZQWQNZQMHQR-UAKXSSHOSA-N

SMILES

C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)F

Synonyms

5-fluoro-cytidine, 5-fluorocytidine, 5-fluorocytidine monohydrochloride

Canonical SMILES

C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)F

Isomeric SMILES

C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N)F

Antifungal Agent:

-FC exhibits antifungal activity against various fungal species, including those causing:

  • Cryptococcosis, a fungal infection that can affect the lungs, central nervous system, and skin
  • Chromoblastomycosis, a chronic fungal infection of the skin and subcutaneous tissue
  • Aspergillosis, a fungal infection that can affect the lungs and other organs Source: Mayo Clinic:

Researchers study 5-FC to understand its mechanism of action against these fungi and explore its potential for developing new antifungal drugs.

Cellular and Metabolic Studies:

Due to its structural similarity to cytidine, 5-FC can be incorporated into cellular processes. Scientists use it to:

  • Study DNA and RNA synthesis pathways
  • Investigate cellular metabolism and enzyme function [Source: ScienceDirect (.com)]
  • Track cell proliferation and differentiation

By incorporating 5-FC into cells and observing its effects, researchers can gain insights into various fundamental biological processes.

Development of Anticancer Drugs:

-FC can be converted to 5-fluorouracil (5-FU) in the body, a well-established chemotherapy drug. Researchers study 5-FC and its derivatives as potential prodrugs, inactive forms that convert to active drugs within the body, aiming to:

  • Improve the delivery and targeting of 5-FU to cancer cells
  • Reduce the side effects associated with 5-FU treatment [Source: ScienceDirect (.com)]

5-Fluorocytidine is a nucleoside analog with the molecular formula C₉H₁₂FN₃O₅. It is structurally similar to cytidine, with a fluorine atom replacing the hydrogen atom at the 5-position of the pyrimidine ring. This modification enhances its biological activity, particularly in the context of cancer treatment, as it can interfere with nucleic acid synthesis in rapidly dividing cells. 5-Fluorocytidine serves as a prodrug for 5-fluorouracil, a well-known chemotherapeutic agent.

The primary mechanism of action of 5-FC revolves around its conversion to 5-FU. 5-FC is taken up by cells and undergoes enzymatic conversion to 5-FUrd and then to 5-FU. 5-FU disrupts DNA synthesis by interfering with thymidylate synthase, an enzyme crucial for DNA replication. This ultimately leads to cell death, particularly in rapidly dividing cancer cells.

Physical and Chemical Properties

  • Melting point: 232-234 °C []
  • Solubility: Soluble in water, slightly soluble in methanol []
  • Stability: Relatively stable under physiological conditions []

5-FC can exhibit cytotoxicity (toxic to cells) and is considered a potential mutagenic (causing mutations) and carcinogenic (cancer-causing) agent []. Due to its potential for severe side effects, 5-FC itself is not typically used as a therapeutic agent. However, it serves as a prodrug (inactive form) that gets converted to the active antitumor agent 5-FU within the body [].

Please Note:

  • The information provided is for scientific research purposes only.
  • 5-FC should only be handled by trained professionals in a laboratory setting with appropriate safety measures.

5-Fluorocytidine undergoes several important chemical transformations:

  • Conversion to 5-Fluorouracil: In vivo, 5-fluorocytidine is converted into 5-fluorouracil by the enzyme thymidine phosphorylase, which is more active in malignant tissues than in normal tissues .
  • Hydrolysis: The compound can be hydrolyzed to yield its corresponding nucleoside and fluorinated metabolites under physiological conditions .
  • Amide Formation: Recent studies have explored the synthesis of amide conjugates of 5-fluorocytidine with hydroxycinnamic acids, which showed promising anti-cancer activity against pancreatic cancer cell lines .

5-Fluorocytidine exhibits significant biological activity, particularly as an antitumor agent. It has demonstrated:

  • Antiproliferative Effects: The compound inhibits the growth of various cancer cell lines by interfering with RNA synthesis and function .
  • Fungistatic Properties: It has also been noted for its antifungal activity, making it relevant in treating certain fungal infections .
  • Selectivity Against Cancer Cells: Studies indicate that 5-fluorocytidine shows higher efficacy against cancer cells compared to normal cells, suggesting a therapeutic window for its use in oncology .

The synthesis of 5-fluorocytidine can be achieved through several methods:

  • Direct Fluorination: This involves the fluorination of cytidine using fluorinating agents under controlled conditions.
  • Nucleophilic Substitution: A common method involves the substitution of a leaving group in cytidine with a fluorine atom.
  • Conjugation Techniques: Recent advancements have included synthesizing conjugates with hydroxycinnamic acids to enhance biological activity and solubility .

5-Fluorocytidine has several applications, primarily in the field of medicine:

  • Cancer Therapy: It is primarily used as a chemotherapeutic agent due to its ability to inhibit RNA synthesis in tumor cells.
  • Antifungal Treatments: Its fungistatic properties make it useful against specific fungal infections.
  • Research Tool: It serves as a valuable compound in biochemical research for studying nucleic acid metabolism and drug interactions.

Interaction studies involving 5-fluorocytidine have revealed:

  • Binding Affinity: The compound shows strong binding interactions with proteins involved in drug metabolism, such as carboxylesterases and albumin, which may influence its pharmacokinetics and therapeutic efficacy .
  • Molecular Docking Studies: These studies indicate that 5-fluorocytidine can effectively bind to target enzymes, enhancing its potential as a prodrug for targeted therapy .

Several compounds share structural similarities or biological activities with 5-fluorocytidine. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
5-FluorouracilYesDirectly used as an anticancer agent; more potent than 5-fluorocytidine.
5-Deoxy-5-fluorocytidineYesA prodrug that is converted to 5-fluorouracil; used in combination therapies.
CytarabineYesAntimetabolite used in cancer treatment; different mechanism of action.
GemcitabineYesAnother nucleoside analog with broader applications in hematologic malignancies.

5-Fluorocytidine's uniqueness lies in its dual role as both an anticancer and antifungal agent, along with its specific metabolic pathways that enhance its selectivity for cancer cells compared to normal cells. Its ability to form conjugates further expands its potential therapeutic applications.

XLogP3

-2.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

261.07609865 g/mol

Monoisotopic Mass

261.07609865 g/mol

Heavy Atom Count

18

UNII

VOR4X0D7WR

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2341-22-2

Wikipedia

5-fluorocytidine

Dates

Modify: 2023-08-15

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